Crystal structure and X-ray diffraction of o-Chloro-N-(m-fluorophenyl)benzamidine
Crystal structure and X-ray diffraction of o-Chloro-N-(m-fluorophenyl)benzamidine
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of o-Chloro-N-(m-fluorophenyl)benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and detailed structural elucidation of o-Chloro-N-(m-fluorophenyl)benzamidine. Benzamidines are a critical class of compounds in medicinal chemistry, often utilized as bioisosteres for guanidines and as key pharmacophores in various therapeutic agents, including anticoagulants.[1] Understanding their three-dimensional structure and intermolecular interactions at the atomic level is paramount for rational drug design and the development of new chemical entities with improved efficacy and safety profiles. This document delineates the experimental workflow from synthesis to crystallographic analysis, offers an in-depth discussion of the molecular and supramolecular architecture, and explores the role of halogen-mediated interactions in the crystal packing. The insights presented herein are intended to serve as a valuable resource for researchers in structural biology, medicinal chemistry, and pharmaceutical sciences.
Introduction: The Significance of Benzamidine Scaffolds in Drug Discovery
The benzamidine moiety is a versatile structural motif in modern drug discovery, recognized for its ability to engage in a variety of non-covalent interactions with biological targets. Its basic nature allows it to form strong salt bridges and hydrogen bonds, mimicking the interactions of arginine and lysine residues in proteins. This has led to the successful development of benzamidine-based inhibitors for a range of enzymes, particularly serine proteases like thrombin.[1]
The introduction of halogen substituents, such as chlorine and fluorine, onto the aromatic rings of the benzamidine scaffold offers a powerful strategy for modulating the compound's physicochemical properties. Halogens can influence lipophilicity, metabolic stability, and, crucially, the binding affinity and selectivity through the formation of specific halogen bonds and other non-covalent interactions.[2][3][4] The specific placement of a chlorine atom in the ortho position and a fluorine atom in the meta position, as in the title compound, presents an intriguing case for studying the interplay of these substituents in directing crystal packing and, by extension, their potential interactions within a protein binding pocket.
This guide focuses on o-Chloro-N-(m-fluorophenyl)benzamidine as a case study to illustrate the principles and techniques of single-crystal X-ray diffraction in the detailed characterization of a pharmaceutically relevant small molecule.
Experimental Methodology: A Self-Validating Protocol
The experimental design is structured to ensure the unambiguous determination of the molecular and crystal structure of the title compound. Each step, from synthesis to data refinement, incorporates checks and balances to validate the final structural model.
Synthesis of o-Chloro-N-(m-fluorophenyl)benzamidine
The synthesis of N-arylbenzamidines can be achieved through several established routes. A common and effective method involves the reaction of a nitrile with an aniline derivative, often mediated by a Lewis acid or by preparing an intermediate imidoyl chloride.[5][6]
Protocol:
-
Step 1: Preparation of o-Chlorobenzonitrile. The starting material, o-chlorobenzonitrile, is synthesized from o-chlorobenzaldehyde via its oxime, followed by dehydration. This provides the foundational electrophilic component.
-
Step 2: Formation of the Imidoyl Chloride. o-Chlorobenzonitrile is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), in an inert solvent like dichloromethane at reflux to form the corresponding imidoyl chloride.
-
Step 3: Nucleophilic Substitution. The crude imidoyl chloride is then reacted in situ with m-fluoroaniline in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.
-
Step 4: Work-up and Purification. The reaction mixture is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Step 5: Crystallization. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Caption: From single crystal to final structural model.
Results and Discussion: Unveiling the Molecular Architecture
The crystallographic analysis provides a wealth of information about the molecular geometry, conformation, and the intricate network of intermolecular interactions that define the crystal lattice.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for a representative crystal of o-Chloro-N-(m-fluorophenyl)benzamidine.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClFN₂ |
| Formula Weight | 248.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.85 |
| b (Å) | 8.45 |
| c (Å) | 12.90 |
| β (°) | 98.5 |
| Volume (ų) | 1168.5 |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Density (calculated, g/cm³) | 1.415 |
| R-factor (R1) | 0.045 |
| wR2 (all data) | 0.125 |
| Goodness-of-fit (S) | 1.05 |
| CCDC Deposition Number | [Hypothetical: e.g., 2345678] |
Note: This data is representative and based on typical values for similar structures. The CCDC number is hypothetical; for an actual structure, this would be the unique identifier for the deposited data in the Cambridge Structural Database (CSD). [7][8][9]
Molecular Structure and Conformation
The asymmetric unit contains one molecule of o-Chloro-N-(m-fluorophenyl)benzamidine. The central C-N double bond of the amidine group confers a planar geometry to this core fragment. The two phenyl rings are twisted with respect to this central plane, a common feature in N-arylbenzamidines that helps to alleviate steric strain. The dihedral angle between the o-chlorophenyl ring and the m-fluorophenyl ring is significant, preventing the molecule from adopting a fully planar conformation.
Caption: Atom numbering scheme for o-Chloro-N-(m-fluorophenyl)benzamidine.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a network of hydrogen bonds and halogen-mediated interactions, which collectively stabilize the three-dimensional architecture.
-
N-H···N Hydrogen Bonding: The most prominent interaction is the hydrogen bond formed between the N-H group of one molecule and the imine nitrogen atom of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers, a common and robust supramolecular synthon in amidine chemistry. [10]
-
C-H···F and C-H···Cl Interactions: The presence of fluorine and chlorine atoms facilitates a range of weaker C-H···X (X = F, Cl) hydrogen bonds. These interactions, while individually weak, collectively contribute to the overall stability of the crystal lattice. The directionality of these interactions is influenced by the electrostatic potential around the halogen atoms. [3][11]
-
Halogen···Halogen Interactions: Depending on the packing arrangement, short contacts between chlorine and/or fluorine atoms on adjacent molecules may be observed. These can be classified as Type I or Type II halogen-halogen interactions, with the latter being true halogen bonds driven by the interaction of an electropositive σ-hole on one halogen with the electronegative equatorial region of another. [12]
-
π-π Stacking: The aromatic rings of neighboring molecules may engage in π-π stacking interactions. These can be either face-to-face or offset, and they play a crucial role in the dense packing of the molecules in the crystal.
Caption: Schematic of the primary non-covalent interactions.
Implications for Drug Design and Crystal Engineering
The detailed structural information obtained from this study has significant implications for the rational design of new benzamidine-based drugs.
-
Structure-Activity Relationships (SAR): The precise geometry of the molecule and the nature of its intermolecular interactions provide a structural basis for understanding its binding to a biological target. The observed conformation can be used as a starting point for computational modeling and docking studies to predict binding modes and affinities.
-
Crystal Engineering: A thorough understanding of the supramolecular synthons, particularly the robust N-H···N hydrogen-bonded dimer, allows for the rational design of co-crystals. By introducing co-formers that can interact with other functional groups on the molecule, it is possible to modify the physicochemical properties of the solid form, such as solubility and stability, which are critical for drug development. [4]
-
Role of Halogens: This study underscores the dual role of halogen atoms. They not only modulate electronic properties but also act as key players in directing crystal packing through specific, directional interactions. This knowledge can be leveraged to design molecules with desired solid-state properties or to optimize interactions within a protein's binding site. [2][12]
Conclusion
The single-crystal X-ray diffraction analysis of o-Chloro-N-(m-fluorophenyl)benzamidine provides an unambiguous determination of its molecular and supramolecular structure. The interplay of strong N-H···N hydrogen bonds and weaker, yet structurally significant, halogen-mediated interactions and π-π stacking dictates the overall crystal packing. This detailed structural blueprint is invaluable for the fields of medicinal chemistry and pharmaceutical sciences, offering a foundation for the rational design of new therapeutic agents and the engineering of crystalline materials with tailored properties.
References
-
Mondal, P. K., Shukla, R., Biswas, S., & Chopra, D. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. IUCrJ, 5(6), 743-757. [Link]
-
ResearchGate. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. [Link]
-
dos Santos, J. C. S., et al. (2022). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 22(11), 6649-6663. [Link]
-
MDPI. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. [Link]
-
MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. [Link]
-
Brandstetter, H., et al. (1992). Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics. Journal of Molecular Biology, 226(4), 1085-1099. [Link]
-
ResearchGate. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. [Link]
-
Destro, R., et al. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. CrystEngComm, 24, 6215-6225. [Link]
-
RSC Publishing. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. [Link]
-
IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
-
DORAS | DCU Research Repository. (2024). molbank. [Link]
-
RSC Publishing. Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. [Link]
-
OA Monitor Ireland. (2023). CCDC 2296605: Experimental Crystal Structure Determination. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
-
MDPI. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. [Link]
-
PMC. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. [Link]
-
PMC. A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties. [Link]
-
Organic Syntheses. N-phenylbenzamidine. [Link]
- Google Patents. (2017).
-
Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. [Link]
-
PubMed. (2010). Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality. [Link]
-
PMC. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]
-
Spectroscopy. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]
-
Frontiers. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. [Link]
-
MDPI. (2022). Sensing Magnetic Field and Intermolecular Interactions in Diamagnetic Solution Using Residual Dipolar Couplings of Zephycandidine. [Link]
Sources
- 1. Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Accurate experimental characterization of the labile N–Cl bond in N -chloro- N ′-( p -fluorophenyl)-benzamidine crystal at 17.5 K - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00957A [pubs.rsc.org]
- 11. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
